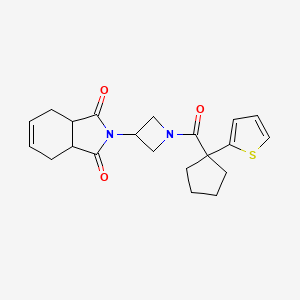
2-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a novel structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The presence of the thiophene ring and the isoindole moiety are particularly noteworthy as they are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of isoindole have shown efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isoindole Derivative 1 | A549 (Lung) | 5.0 | Apoptosis induction |
| Isoindole Derivative 2 | MCF-7 (Breast) | 3.5 | Cell cycle arrest (G0/G1) |
| Target Compound | A549 | TBD | TBD |
Note: TBD = To Be Determined
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties through inhibition of key enzymes involved in inflammatory pathways. For example, mPGES-1 inhibitors are crucial in reducing prostaglandin E2 levels, which are elevated in inflammatory conditions. The structural components of the target compound suggest it could be a candidate for further investigation as an mPGES-1 inhibitor.
Case Study: mPGES-1 Inhibition
A study focusing on similar thiophene-based compounds demonstrated selective inhibition of mPGES-1 with IC50 values in the low micromolar range. The results indicated that these compounds could effectively reduce inflammation without affecting other important prostanoids.
The mechanisms by which the target compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition: Potential inhibition of enzymes such as mPGES-1 involved in prostaglandin synthesis.
- Cell Cycle Modulation: Inducing cell cycle arrest at specific phases leading to apoptosis in cancer cells.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile is essential for assessing the viability of this compound as a therapeutic agent. Preliminary data suggest favorable absorption characteristics due to its moderate lipophilicity.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Log P | 1.58 |
| Solubility | 2.0 mg/ml |
| Bioavailability Score | 0.55 |
Propiedades
IUPAC Name |
2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-18-15-6-1-2-7-16(15)19(25)23(18)14-12-22(13-14)20(26)21(9-3-4-10-21)17-8-5-11-27-17/h1-2,5,8,11,14-16H,3-4,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFFOSPXJIJJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













